

Application Notes and Protocols: BI-860585 in Combination with Paclitaxel in Preclinical Models

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Compound of Interest

Compound Name: **BI-860585**

Cat. No.: **B1192380**

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These application notes provide a comprehensive overview of the preclinical evaluation of **BI-860585**, a potent and selective dual mTORC1/mTORC2 kinase inhibitor, in combination with the chemotherapeutic agent paclitaxel. While direct preclinical studies detailing the combination of **BI-860585** and paclitaxel are not extensively available in the public domain, this document synthesizes the known preclinical activity of **BI-860585**, the established rationale for combining mTOR inhibitors with taxanes, and representative preclinical data from studies of other dual mTORC1/mTORC2 inhibitors with paclitaxel. This information is intended to guide the design and execution of further preclinical research in this area.

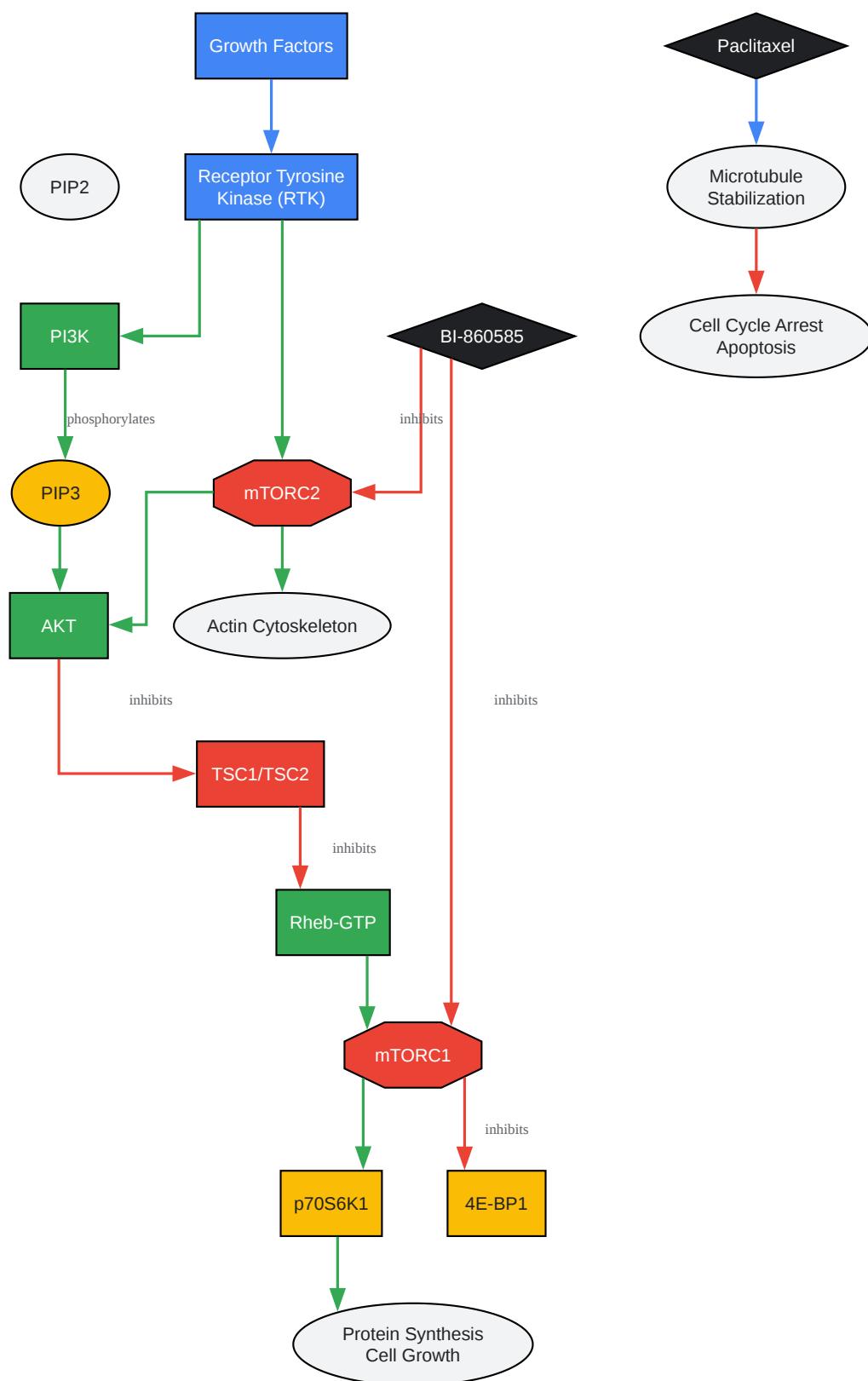
Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers, contributing to tumorigenesis and resistance to therapy.^{[1][2]} **BI-860585** is an ATP-competitive mTORC1 and mTORC2 serine/threonine kinase inhibitor.^[1] By inhibiting both mTOR complexes, **BI-860585** is designed to overcome the limitations of earlier-generation mTOR inhibitors (rapalogs) that only partially inhibit mTORC1 and can lead to feedback activation of PI3K/AKT signaling.^[1]

Paclitaxel is a widely used chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The combination of an mTOR inhibitor with a taxane like paclitaxel is hypothesized to result in synergistic antitumor activity. Preclinical evidence suggests that activation of the PI3K pathway is associated with taxane resistance, and that concomitant treatment with a PI3K or mTOR inhibitor may mitigate this resistance.

Signaling Pathway

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation. **BI-860585** targets the core components of this pathway, mTORC1 and mTORC2.

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Caption: mTOR signaling pathway and points of intervention by **BI-860585** and paclitaxel.

Preclinical Data

BI-860585 Monotherapy in Sarcoma Cell Lines

A preclinical study evaluated the antiproliferative effects of **BI-860585** in a panel of 20 sarcoma cell lines. The results indicated that **BI-860585** has inhibitory effects on the viability of sarcoma cells with different histological features.[\[3\]](#)

Cell Line Subtype	EC50 (nM) of BI-860585
Osteosarcoma	Similar EC50 values across various sarcoma cell lines were observed. [3]
Rhabdomyosarcoma	Similar EC50 values across various sarcoma cell lines were observed. [3]
Synovial sarcoma	Similar EC50 values across various sarcoma cell lines were observed. [3]
Ewing sarcoma	Similar EC50 values across various sarcoma cell lines were observed. [3]

Representative Preclinical Data for Dual mTORC1/2 Inhibitors with Paclitaxel

The following data from preclinical studies on other dual mTORC1/2 inhibitors (TAK-228 and vistusertib) in combination with paclitaxel provide a strong rationale and a template for investigating **BI-860585**.

In Vitro Synergy of TAK-228 and Paclitaxel in Bladder Cancer Cell Lines[\[4\]](#)

Cell Line	Combination Effect
T24	Synergistic
RT4	Synergistic
J82	Synergistic
UM-UC-3	Synergistic
HT-1376	Synergistic
TCCSUP	Synergistic

In Vivo Efficacy of Vistusertib and Paclitaxel in an Ovarian Cancer Xenograft Model (A2780CisR)[\[5\]](#)

Treatment Group	Mean Tumor Volume Reduction vs. Control	p-value
Vistusertib alone	Not significant	-
Paclitaxel alone	Not significant	-
Vistusertib + Paclitaxel	Significant	p = 0.03

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dual mTORC1/2 inhibitors in combination with paclitaxel. These protocols can be adapted for the study of **BI-860585**.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of **BI-860585** and paclitaxel, alone and in combination, on cancer cell lines.

Materials:

- Cancer cell lines of interest

- Complete growth medium
- **BI-860585** (various concentrations)
- Paclitaxel (various concentrations)
- 96-well plates
- MTT or CellTiter-Glo® reagent
- Plate reader

Protocol:

- Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat cells with serial dilutions of **BI-860585**, paclitaxel, or the combination of both drugs at a constant ratio. Include a vehicle-treated control group.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
- Measure absorbance or luminescence using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC50) for each agent and the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).



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Caption: Workflow for in vitro cell viability and synergy assessment.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of **BI-860585** in combination with paclitaxel.

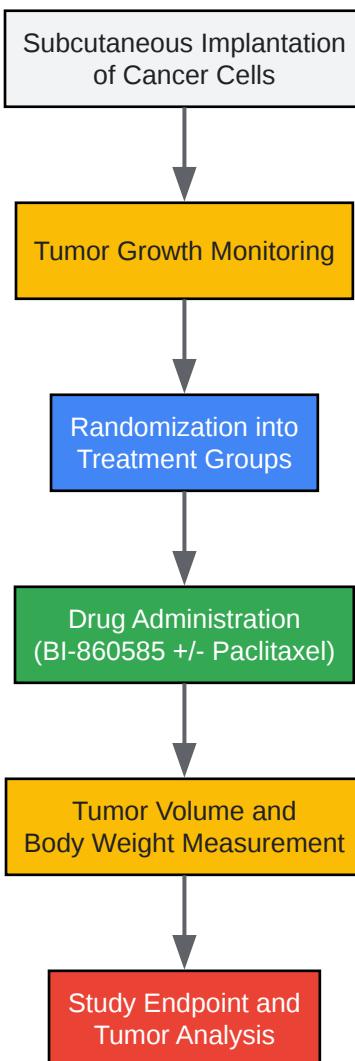
Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line of interest
- Matrigel (optional)
- **BI-860585** formulation for oral or intraperitoneal administration
- Paclitaxel formulation for intravenous or intraperitoneal administration
- Calipers for tumor measurement

Protocol:

- Subcutaneously inject a suspension of cancer cells (typically $1-10 \times 10^6$ cells in PBS or with Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, **BI-860585** alone, paclitaxel alone, **BI-860585** + paclitaxel).
- Administer the treatments according to the desired schedule and dosage. For example, **BI-860585** could be administered daily by oral gavage, and paclitaxel once or twice weekly by intravenous injection.
- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

- At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for pharmacodynamic markers).



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Caption: Workflow for in vivo xenograft efficacy studies.

Conclusion

The dual inhibition of mTORC1 and mTORC2 by **BI-860585** presents a promising strategy for cancer therapy. While direct preclinical data for its combination with paclitaxel is limited, the strong scientific rationale and the synergistic effects observed with other dual mTORC1/2 inhibitors and paclitaxel in various cancer models provide a solid foundation for further

investigation. The protocols outlined in these application notes offer a framework for conducting rigorous preclinical studies to evaluate the therapeutic potential of the **BI-860585** and paclitaxel combination. Such studies are crucial for informing the design of future clinical trials and ultimately improving patient outcomes.

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